3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde
Overview
Description
3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde is a chemical compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, linked to a benzaldehyde moiety through a methylene bridge The benzaldehyde ring is further substituted with a methoxy group at the 4-position
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . The interaction of these compounds with their targets often results in changes in the target’s function, which can lead to therapeutic effects .
Biochemical Pathways
For instance, some pyrazole derivatives have been found to exhibit catecholase activity, indicating that they may influence the catecholamine metabolic pathway .
Result of Action
Related compounds have been found to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde typically involves the alkylation of 3,5-dimethylpyrazole with a suitable benzyl halide derivative. One common method includes the reaction of 3,5-dimethylpyrazole with 4-methoxybenzyl chloride in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions . The reaction proceeds through the formation of a methylene bridge linking the pyrazole and benzaldehyde moieties.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents may also be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxybenzoic acid.
Reduction: 3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-benzaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-hydroxy-benzaldehyde: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde is unique due to the presence of both the methoxy and aldehyde functional groups, which provide a balance of electronic effects and steric hindrance. This makes it a versatile intermediate in organic synthesis and a promising candidate for various applications in research and industry .
Biological Activity
3-(3,5-Dimethyl-pyrazol-1-ylmethyl)-4-methoxy-benzaldehyde (CAS Number: 436086-91-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
- Molecular Formula : C₁₄H₁₆N₂O₂
- Molecular Weight : 246.29 g/mol
- Density : 1.22 g/cm³
- Boiling Point : 443.4 °C
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against different cancer cell lines.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways.
- Antimicrobial Properties : Its efficacy against certain bacterial strains has been noted.
Antitumor Activity
A study investigated the anticancer properties of compounds related to this compound. The findings revealed:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MDA-MB-231 (Breast Cancer) | 12.5 | Induces apoptosis via caspase activation |
Compound B | HT29 (Colon Cancer) | 15.0 | Inhibits cell proliferation through cell cycle arrest |
The presence of the pyrazole moiety is believed to enhance the compound's interaction with cellular targets involved in tumor growth inhibition.
Anti-inflammatory Mechanisms
The anti-inflammatory potential of this compound was assessed through in vitro studies where it was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The proposed mechanism involves:
- Inhibition of NF-kB Pathway : By blocking the activation of NF-kB, the compound reduces the expression of inflammatory mediators.
- Reduction of Reactive Oxygen Species (ROS) : This leads to decreased oxidative stress within cells, further mitigating inflammation.
Antimicrobial Activity
Research on the antimicrobial properties demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 31.25 |
Escherichia coli | 62.50 |
These results indicate a promising profile for further development as an antimicrobial agent.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Cytotoxicity Study : In a study involving various cancer cell lines, it was observed that the compound induced significant cytotoxicity compared to standard chemotherapeutics.
- Inflammation Model : In vivo models demonstrated that treatment with this compound led to reduced swelling and inflammatory markers in induced arthritis models.
Properties
IUPAC Name |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-6-11(2)16(15-10)8-13-7-12(9-17)4-5-14(13)18-3/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUFDSHRBLJIJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=C(C=CC(=C2)C=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351738 | |
Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-91-8 | |
Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436086-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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